tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a tert-butyl carboxylate group and a 3-nitropyridin-2-ylamino substituent. The nitro group on the pyridine ring imparts electron-withdrawing properties, influencing reactivity and interaction with biological targets. Its molecular formula is C₁₄H₂₀N₄O₄, with a molecular weight of 308.33 g/mol . The (S)-enantiomer (CAS 1417789-12-8) is explicitly documented, though racemic forms are also referenced . This compound is primarily used as a pharmaceutical intermediate, leveraging its stereochemical and electronic properties for drug discovery .
Properties
IUPAC Name |
tert-butyl 3-[(3-nitropyridin-2-yl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-10(9-17)16-12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLSIIVHFYOOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of tert-butyl chloroformate as a protecting group and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential role as a drug candidate due to its ability to interact with biological targets associated with various diseases:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the nitropyridine moiety is thought to enhance its interaction with cellular targets involved in tumor progression.
- Neuropharmacology : Research has suggested that compounds similar to tert-butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative disorders.
Biological Studies
The compound's structural features allow it to serve as a versatile scaffold in drug design:
- Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes related to metabolic pathways have shown promise, particularly in the context of diseases like diabetes and obesity.
- Receptor Modulation : The compound may act as a modulator for various receptors, including those involved in inflammation and pain signaling pathways.
Case Studies and Experimental Findings
Several studies have documented the efficacy of this compound in different experimental setups:
- In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Animal Models : Research conducted on animal models showed that administration of this compound led to significant reductions in tumor size, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitropyridine moiety can participate in electron transfer reactions, while the pyrrolidine ring can interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Variants: Nitro vs. Other Functional Groups
tert-Butyl 3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate (R-enantiomer)
- Molecular Formula : C₁₅H₂₁N₃O₄
- Molecular Weight : 307.34 g/mol
- Key Differences : The nitro group is on a phenyl ring rather than a pyridine. This reduces aromatic nitrogen's electron-withdrawing effects, altering reactivity in nucleophilic substitutions. The R-configuration may lead to divergent biological interactions .
tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Molecular Formula : C₂₀H₂₉IN₂O₃ (estimated)
- Key Differences: Iodo and pyrrolidinyl substituents enhance steric bulk and alter electronic properties. The ether linkage (vs.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Thio vs. Amino Linkages
tert-Butyl 3-((3-nitropyridin-2-yl)thio)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₄H₁₉N₃O₄S
- Molecular Weight : 341.39 g/mol
- Key Differences : Replacement of the NH group with sulfur reduces hydrogen-bonding capacity but increases lipophilicity. This may enhance membrane permeability in drug candidates .
tert-Butyl 3-(((3-nitropyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate
- CAS : 1353951-90-2
Stereochemical Variants
(S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate
- CAS : 1417789-12-8
- Purity : >97%
- Key Differences : The S-enantiomer may exhibit distinct pharmacokinetic profiles compared to the R-form or racemic mixtures, crucial for chiral drug development .
(R)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Core Structure Modifications
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate
- Molecular Formula : C₁₂H₁₇N₃O₂
tert-Butyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)pyrrolidine-1-carboxylate
Comparative Data Table
Biological Activity
tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate, with the CAS number 1417789-12-8, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a nitropyridine moiety, suggesting possible interactions with biological systems.
- Molecular Formula : C14H20N4O4
- Molar Mass : 308.33 g/mol
- Synonyms : (S)-tert-Butyl 3-((3-nitropyridin-2-yl)amino)pyrrolidine-1-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various biochemical pathways. The presence of the nitropyridine group may enhance its affinity for certain receptors or enzymes, leading to alterations in cellular signaling processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, effective against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The nitropyridine moiety may play a role in this activity by generating reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative conditions. It may modulate neurotransmitter systems or protect neuronal cells from oxidative damage.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
